Tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new drugs targeting various diseases, including cancer and inflammatory conditions. The compound's structure includes a tert-butyl ester group, which enhances its solubility and reactivity in chemical processes.
Tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be sourced from chemical suppliers and is often used in research laboratories for synthetic and medicinal chemistry applications.
This compound falls under the category of pyrrolopyrimidine derivatives, which are known for their diverse biological activities and are widely studied for their potential as pharmaceuticals.
The synthesis of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step reactions. A common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction times are crucial for optimizing yield and purity.
The molecular formula of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is . The structure features a pyrrolo[3,4-d]pyrimidine ring system with a tert-butyl ester substituent at the carboxylic acid position.
Tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.
The mechanism of action of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets within biological systems. It may act by:
Quantitative data on binding affinities and kinetic parameters would be necessary for a comprehensive understanding of its mechanism.
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize these properties.
Tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific uses:
Research into this compound continues to expand its potential applications across various fields of science.
Tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate represents a privileged scaffold in heterocyclic chemistry due to its fused bicyclic architecture. The core structure consists of a six-membered pyrimidine ring fused with a five-membered pyrrole, creating a planar, electron-rich system conducive to π-stacking interactions and hydrogen bonding. This compound, with the molecular formula C₁₁H₁₅N₃O₂ (molecular weight: 221.26 g/mol) [5], features a tert-butoxycarbonyl (Boc) group appended to the secondary amine at position 6 of the pyrrolopyrimidine system. The lactam-lactim tautomerism between the 5H and 7H forms confers dynamic reactivity, enabling selective functionalization at positions 2, 4, and 7 [5] [8].
The pyrrolo[3,4-d]pyrimidine nucleus serves as a bioisostere of purine bases, mimicking the hydrogen-bonding patterns of adenine/guanine. This molecular mimicry underpins its versatility in kinase inhibitor design, where it occupies ATP-binding pockets through:
Table 1: Core Structural Features of Pyrrolo[3,4-d]pyrimidine Derivatives
Position | Functionality | Chemical Significance |
---|---|---|
5,7H | Lactam-lactim tautomers | Governs tautomeric equilibria & nucleophilicity |
C2/C4 | Unsubstituted positions | Electrophilic sites for halogenation/amination |
N6 | Boc-carbamate | Protects amine; introduces steric bulk |
Ring system | Fused bicyclic π-system | Facilitates π-stacking in biological targets |
The tert-butyl carboxylate moiety in this scaffold exemplifies strategic protection in heterocyclic synthesis. Boc groups exhibit:
Protection is typically achieved via reaction of pyrrolopyrimidinone amines with di-tert-butyl dicarbonate (Boc₂O) under aqueous or anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) enhance acylation efficiency, while solvents such as acetonitrile or THF optimize yields [7] [10]. Crucially, Boc deprotection occurs under mild acidic conditions (e.g., 50% TFA/CH₂Cl₂) without scaffold degradation. The generated tert-butyl cation necessitates scavengers (anisole, thioanisole) to prevent alkylation side reactions [4] [7].
Table 2: Comparative Stability of Boc Group vs. Common Protecting Groups
Condition | Boc Stability | Cbz Stability | Fmoc Stability |
---|---|---|---|
Trifluoroacetic acid | Unstable | Stable | Stable |
Piperidine/DMF | Stable | Stable | Unstable |
Hydrogenolysis | Stable | Unstable | Stable |
Aqueous base (pH 11) | Stable | Stable | Unstable |
Alternative deprotection methods include:
Pyrrolo[3,4-d]pyrimidines evolved from early purine analogs to targeted kinase modulators. Key milestones include:
The Boc-protected scaffold (CAS# 1207175-93-6) gained prominence through its role in synthesizing ATR kinase inhibitors. Researchers exploited the N6-Boc group to:1) Temporarily mask reactivity during C2/C4 functionalization2) Improve solubility for purification of intermediates3) Serve as a directing group for metal-catalyzed couplings [3] [5]
Recent breakthroughs include 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent ATR inhibitors (IC₅₀ < 50 nM). Li and Zhao (2022) demonstrated that C4-amine substituted analogs derived from Boc-protected intermediates arrest cancer cell cycles at S/G2/M phases [3]. Parallel work identified 2-amino derivatives (e.g., tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, CAS# 1105187-42-5) as EGFR inhibitors with nanomolar potency against T790M mutants [2] [8] [9].
Table 3: Evolution of Key Pyrrolo[3,4-d]pyrimidine Derivatives
Compound | CAS/Identifier | Biological Target | Innovation |
---|---|---|---|
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 17998715 | ATR kinase | Enables sequential amination |
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | EGFR T790M | Direct incorporation of C2-amine |
tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1160995-19-6 | Kinase probes | Enhanced membrane permeability |
Current research focuses on exploiting the scaffold’s vectorial diversity: C2/C4 for hydrophobic/pharmacophore groups, N7 for solubilizing chains, and the deprotected N6 for conjugations – strategies enabled by the Boc group’s reversible protection [3] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7